Cas no 799779-51-4 ((1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine)
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine Chemical and Physical Properties
Names and Identifiers
-
- (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine
- CCG-23511
- EU-0048899
- AKOS000300571
- CS-0363690
- 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine
- 1-(2-furyl)-N-(2-thienylmethyl)but-3-en-1-amine
- AKOS024284745
- 799779-51-4
- HMS1557E20
- TimTec1_008204
- [1-(furan-2-yl)but-3-en-1-yl](thiophen-2-ylmethyl)amine
- MFCD03075631
- DB-016238
- STK551766
- AM-760/40890157
- 1-(2-furyl)-N-(2-thienylmethyl)-3-buten-1-amine
-
- MDL: MFCD03075631
- Inchi: 1S/C13H15NOS/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11/h2-4,6-9,12,14H,1,5,10H2
- InChI Key: DMTQRMFVEMKOGG-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(C1=CC=CO1)CC=C
Computed Properties
- Exact Mass: 233.08743528g/mol
- Monoisotopic Mass: 233.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 53.4Ų
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012076-500mg |
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine |
799779-51-4 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012076-500mg |
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine |
799779-51-4 | 500mg |
3251.0CNY | 2021-07-13 | ||
| Chemenu | CM376848-1g |
[1-(furan-2-yl)but-3-en-1-yl][(thiophen-2-yl)methyl]amine |
799779-51-4 | 95%+ | 1g |
$323 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434360-1g |
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine |
799779-51-4 | 97% | 1g |
¥2427.00 | 2024-07-28 |
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine
Introduction to (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine (CAS No. 799779-51-4)
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine (CAS No. 799779-51-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The chemical structure of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine consists of a furan ring, a butenyl chain, and a thiophene ring, all interconnected through a central amine group. This intricate arrangement provides the molecule with a diverse range of functional groups, which can interact with various biological targets. The presence of these functional groups allows for the modulation of multiple biological pathways, making it a versatile candidate for drug discovery.
Recent studies have focused on the pharmacological properties of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This inhibition can lead to the suppression of abnormal cell growth and inflammation, making it a promising candidate for the development of targeted therapies.
In addition to its enzymatic inhibition properties, (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine has also demonstrated significant antioxidant and anti-inflammatory effects. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, which are common factors in many chronic diseases such as cardiovascular disease and neurodegenerative disorders. The compound's ability to mitigate oxidative stress suggests its potential use as a protective agent in these conditions.
The bioavailability and pharmacokinetics of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine have been extensively studied to ensure its effectiveness as a therapeutic agent. Preclinical studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its practical application in drug development. These findings indicate that the compound can be effectively absorbed and distributed in the body, reaching target tissues with minimal side effects.
Furthermore, the safety profile of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine has been evaluated through various toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development and eventual use in human patients.
Clinical trials are currently underway to assess the efficacy and safety of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine in treating specific diseases. Early results from these trials have shown promising outcomes, with patients experiencing improvements in symptoms and quality of life. The ongoing research aims to validate these findings and establish the compound's role in clinical practice.
In conclusion, (1-Furan-2-y\-but\-3\-en\-y\-l)\(t\-hiophe\-n\-2\-y\-lmethy\-l)\(ami\-ne) (CAS No. 799779\-51\-4) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents targeting various diseases. As research continues to uncover its full potential, this compound holds great promise for improving patient outcomes and advancing medical treatments.
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